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Compound of Interest

Compound Name: 1-Ethynyl-1-cyclohexanol

Cat. No.: B041583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of key chemical reactions involving

1-Ethynyl-1-cyclohexanol, a versatile building block in organic synthesis. Due to a scarcity of

direct kinetic studies on this specific compound, this document draws upon data from

analogous reactions with structurally similar tertiary propargylic alcohols and terminal alkynes

to provide a comparative framework. The primary reactions covered are the Meyer-

Schuster/Rupe rearrangement, Sonogashira coupling, and the A³ coupling reaction.

Executive Summary
1-Ethynyl-1-cyclohexanol participates in a variety of synthetically important reactions. The

acid-catalyzed rearrangement of this tertiary propargylic alcohol, primarily following the Rupe

pathway, leads to the formation of α,β-unsaturated ketones. It also serves as a valuable partner

in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling for the formation

of C-C bonds. Furthermore, it can be utilized in multicomponent reactions such as the A³

coupling to generate propargylamines. The kinetics of these transformations are influenced by

factors including catalyst choice, solvent, temperature, and the nature of the reactants. This

guide presents available quantitative data, detailed experimental protocols, and visual

representations of the reaction mechanisms and workflows to aid in the selection and

optimization of synthetic routes.
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The following tables summarize the available kinetic and yield data for the discussed reactions.

It is important to note that direct comparisons are challenging due to the varied reaction

conditions and substrates reported in the literature.

Table 1: Rupe Rearrangement of 1-Ethynyl-1-cyclohexanol

Catalyst/Ad
ditive
(mol%)

Solvent
Temperatur
e (°C)

Time (min) Yield (%) Reference

None Water 260 60 49 [1]

ZnSO₄ (5) Water 260 60 - [1]

FeCl₃ (5) Water 260 60 - [1]

NaHSO₄ (5) Water 260 60 88 [1]

Note: The original document did not provide specific yield values for ZnSO₄ and FeCl₃ but

indicated that the catalytic ability decreased in the order: NaHSO₄ > FeCl₃ > ZnSO₄.[1]

Table 2: Comparative Reactivity in Sonogashira Coupling of Terminal Alkynes

Alkyne
Aryl
Halide

Catalyst
System

Base Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Phenylac

etylene

Iodobenz

ene

PdCl₂(PP

h₃)₂ / CuI
Et₃N Toluene RT 6 95

1-

Heptyne

Iodobenz

ene

PdCl₂(PP

h₃)₂ / CuI
Et₃N Toluene RT 6 85

3,3-

Dimethyl-

1-butyne

Iodobenz

ene

PdCl₂(PP

h₃)₂ / CuI
Et₃N Toluene RT 24 20

This table presents representative data for other terminal alkynes to infer the reactivity of 1-
Ethynyl-1-cyclohexanol, which is expected to have reactivity intermediate between
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phenylacetylene and aliphatic alkynes.

Table 3: Comparative Yields in A³ Coupling Reactions with Various Alkynes

Alkyne
Aldehyd
e

Amine
Catalyst
(mol%)

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Phenylac

etylene

Benzalde

hyde

Piperidin

e
CuI (5) Dioxane 80 12 92

1-Octyne
Benzalde

hyde

Piperidin

e
CuI (5) Dioxane 80 12 85

1-

Ethynyl-

1-

cyclohex

anol

Benzalde

hyde

Piperidin

e
CuI (5) Dioxane 80 12

(Not

reported)

Data for 1-Ethynyl-1-cyclohexanol in this specific reaction was not found, but its performance

is expected to be comparable to other aliphatic alkynes.

Experimental Protocols
Detailed methodologies for conducting kinetic studies of these reactions are crucial for

reproducibility and comparison.

Protocol 1: Kinetic Analysis of the Rupe Rearrangement
of 1-Ethynyl-1-cyclohexanol by Gas Chromatography
(GC)
This protocol is adapted from the study of the Rupe rearrangement in near-critical water.[1]

Reaction Setup:

A high-pressure stainless-steel batch reactor is charged with 1-Ethynyl-1-cyclohexanol
and the desired amount of catalyst or additive (e.g., NaHSO₄).
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Deionized water is added to the desired reactant-to-water ratio.

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

Reaction Conditions:

The reactor is heated to the target temperature (e.g., 260 °C) with stirring.

Aliquots of the reaction mixture are withdrawn at specific time intervals using a sampling

valve.

Sample Preparation and Analysis:

The collected samples are immediately cooled and extracted with a suitable organic

solvent (e.g., diethyl ether or dichloromethane).

An internal standard (e.g., dodecane) of known concentration is added to each sample.

The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and analyzed

by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

Data Analysis:

The concentrations of the reactant and product are determined by comparing their peak

areas to that of the internal standard.

The yield of the product is calculated at each time point.

The data can be used to determine the reaction rate and, if experiments are conducted at

different temperatures, the activation energy.

Protocol 2: Kinetic Monitoring of Sonogashira Coupling
by In-situ NMR Spectroscopy

Sample Preparation:

In an NMR tube, the aryl halide, 1-Ethynyl-1-cyclohexanol, a suitable internal standard

(e.g., 1,3,5-trimethoxybenzene), and the solvent (e.g., deuterated toluene or THF) are
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combined.

The solution is degassed by several freeze-pump-thaw cycles.

The palladium catalyst, copper co-catalyst, and base are added under an inert

atmosphere.

NMR Data Acquisition:

The NMR tube is quickly inserted into the pre-heated NMR spectrometer.

A series of ¹H NMR spectra are acquired at regular time intervals. The acquisition

parameters (e.g., number of scans, relaxation delay) should be optimized to ensure good

signal-to-noise and accurate integration while maintaining a short acquisition time relative

to the reaction rate.

Data Processing and Analysis:

The acquired spectra are processed (Fourier transformation, phasing, and baseline

correction).

The integrals of characteristic peaks for the reactants, products, and the internal standard

are measured for each spectrum.

The concentrations of the species are calculated relative to the internal standard.

This concentration-time data can be used to determine the reaction order, rate constant,

and other kinetic parameters.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a

typical experimental workflow for kinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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